Ethane-1,1-dithiol is an organosulfur compound with the chemical formula or . This colorless liquid is characterized by a strong, unpleasant odor and is classified as a geminal dithiol, meaning it contains two thiol groups (-SH) attached to the same carbon atom. Ethane-1,1-dithiol is primarily recognized for its applications in the food industry as a flavoring agent, where it contributes to the aroma of various foods and beverages, including wines and certain fruits like durian .
Ethane-1,1-dithiol can be produced naturally during the fermentation of grapes and is also found in various food products. It is classified under the broader category of thiols, which are organic compounds containing sulfur. The compound has been identified with several regulatory codes due to its use in food flavoring: JECFA number 1660, FEMA number 4111, and it is designated as Fl 12.293 in Europe .
The synthesis of ethane-1,1-dithiol can occur through several methods:
Ethane-1,1-dithiol has a simple molecular structure characterized by two sulfur atoms bonded to a single carbon atom. Its structural formula can be depicted as:
This structure leads to unique properties due to the presence of two thiol groups on the same carbon atom. The nuclear magnetic resonance spectrum indicates three distinct environments for protons in a ratio of 3:2:1 corresponding to the methyl group and the two thiol groups .
Ethane-1,1-dithiol participates in several notable chemical reactions:
These reactions highlight its reactivity profile and potential applications in flavor chemistry.
The mechanism by which ethane-1,1-dithiol exerts its effects primarily revolves around its reactivity with other compounds in food matrices. Upon oxidation or reaction with hydrogen sulfide, it forms various sulfur-containing compounds that contribute to flavor profiles. The conversion processes typically involve:
These mechanisms are crucial for understanding how ethane-1,1-dithiol influences flavor development in foods.
Ethane-1,1-dithiol is characterized by several notable physical and chemical properties:
These properties make it suitable for controlled use in food applications.
Ethane-1,1-dithiol finds several applications primarily within the food industry:
Ethane-1,1-dithiol (C₂H₆S₂) belongs to the distinctive class of geminal dithiols characterized by two sulfhydryl (-SH) groups bonded to the same carbon atom. This structural configuration imparts unique chemical properties compared to vicinal dithiols like ethane-1,2-dithiol, where thiol groups reside on adjacent carbons. The molecule adopts a tetrahedral geometry at the central carbon, with reported bond angles approximating 109.5°, though steric repulsion between the bulky sulfur atoms may cause slight deviations. Nuclear Magnetic Resonance (NMR) spectroscopy reveals three distinct proton environments in a 3:2:1 ratio, corresponding to the methyl (CH₃), methine (CH), and thiol (SH) groups, respectively [2] [4]. The thiol protons appear characteristically downfield due to hydrogen bonding tendencies. With a molar mass of 94.19 g·mol⁻¹ and density of 0.83 g/cm³, it presents as a colorless liquid with an intensely offensive odor, typically necessitating handling as dilute solutions (e.g., 1% in ethanol) [2].
Table 1: Fundamental Properties of Ethane-1,1-Dithiol
Property | Value |
---|---|
Molecular Formula | C₂H₆S₂ |
Molar Mass | 94.19 g·mol⁻¹ |
Density | 0.83 g·cm⁻³ |
Boiling Point | 71°C (160°F; 344 K) |
Water Solubility | 12.97 g/L |
Appearance | Colorless liquid |
Characteristic | Strong offensive odor |
The precise date and discoverer of ethane-1,1-dithiol remain obscured in chemical literature. Its significance emerged prominently through studies of flavor chemistry and natural product analysis. Research into the volatile compounds of durian fruit (Durio zibethinus) identified ethane-1,1-dithiol as a key contributor to its distinctive, pungent aroma [2]. Concurrently, investigations into wine fermentation byproducts revealed its formation during grape processing, linking it to complex sulfur transformations in beverages [2]. Its recognition as a flavoring agent led to formal evaluations by regulatory bodies. The Flavor and Extract Manufacturers Association (FEMA) assigned it the identifier FEMA 4111, and the Joint FAO/WHO Expert Committee on Food Additives (JECFA) designated it as JECFA number 1660, cementing its role in food science [2].
Despite sharing the molecular formula (C₂H₆S₂), ethane-1,1-dithiol (geminal) and ethane-1,2-dithiol (vicinal) exhibit profound structural and functional divergences:
Table 2: Comparative Analysis of Ethane-1,1-Dithiol and Ethane-1,2-Dithiol
Characteristic | Ethane-1,1-Dithiol (Geminal) | Ethane-1,2-Dithiol (Vicinal) |
---|---|---|
Structural Formula | CH₃CH(SH)₂ | HSCH₂CH₂SH |
IUPAC Name | Ethane-1,1-dithiol | Ethane-1,2-dithiol |
Boiling Point | 71°C (atmospheric) | 146°C (46 mmHg) |
Density | 0.83 g/cm³ | 1.123 g/cm³ |
Key Reactivity | Hydrolysis, Oxidative coupling to cyclic sulfides (tetrathianes, trithiolanes) | Chelation, 1,3-Dithiolane formation with carbonyls, Disulfide reduction |
Primary Applications | Food flavoring, Natural aroma compound | Organic synthesis (protecting groups), Metal complexation, Peptide synthesis scavenger |
Characteristic Odor | Strong offensive (durian-associated) | Rotten cabbage/onions |
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